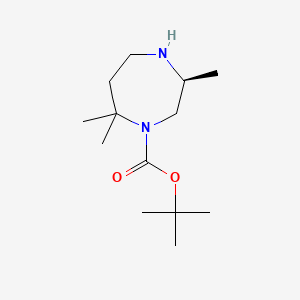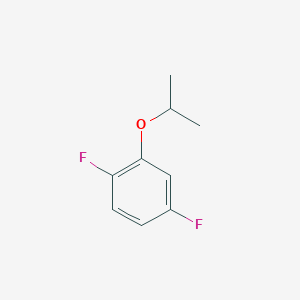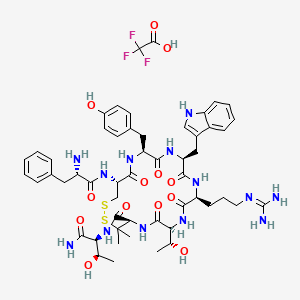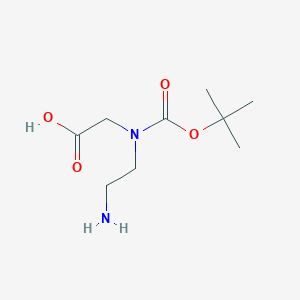
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of an aminoethyl group and a tert-butoxycarbonyl (Boc) protecting group attached to the glycine molecule. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to yield simpler amine derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the free amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Amine derivatives.
Substitution: Free amine form of glycine.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine involves its ability to participate in peptide bond formation and other biochemical reactions. The Boc protecting group provides stability during synthesis and can be selectively removed to expose reactive sites. The aminoethyl group can interact with various molecular targets, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminoethyl)glycine: Lacks the Boc protecting group, making it more reactive but less stable.
N-(tert-Butoxycarbonyl)glycine: Contains only the Boc group, without the aminoethyl modification.
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)alanine: Similar structure but with an alanine backbone instead of glycine.
Uniqueness
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine is unique due to the combination of the Boc protecting group and the aminoethyl modification, providing a balance of stability and reactivity that is valuable in synthetic and biochemical applications.
Propriétés
Numéro CAS |
70889-94-0 |
|---|---|
Formule moléculaire |
C9H18N2O4 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2-[2-aminoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11(5-4-10)6-7(12)13/h4-6,10H2,1-3H3,(H,12,13) |
Clé InChI |
XDGIJUUNOMQHSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCN)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




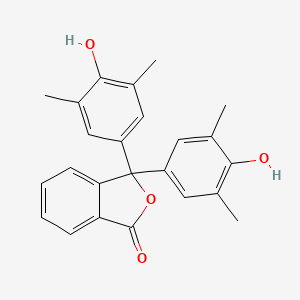
![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)




![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)
